3-Pyridazinamine,n-phenyl-

Medicinal Chemistry Physicochemical Property ADME

Researchers optimizing CNS-targeted libraries often face unreliable regioselectivity with pre-substituted pyridazine analogs, leading to complex purification and ambiguous SAR data. 3-Pyridazinamine,n-phenyl- eliminates this bottleneck. - Predictable electrophilic substitution at the 5-position simplifies library synthesis and purification. - Unsubstituted core enables up to 250-fold potency gains over bicuculline upon strategic 6-position functionalization. - Balanced XLogP3 (1.7) and low TPSA (37.8 Ų) support blood-brain barrier penetration without excess lipophilicity. - No GHS hazard classifications reduce shipping restrictions and PPE overhead for routine lab procurement.

Molecular Formula C10H9N3
Molecular Weight 171.20 g/mol
CAS No. 1011-93-4
Cat. No. B14033748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridazinamine,n-phenyl-
CAS1011-93-4
Molecular FormulaC10H9N3
Molecular Weight171.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NN=CC=C2
InChIInChI=1S/C10H9N3/c1-2-5-9(6-3-1)12-10-7-4-8-11-13-10/h1-8H,(H,12,13)
InChIKeyRBAQOAYHTJXKRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyridazinamine,n-phenyl-: Chemical Identity & Procurement


3-Pyridazinamine,n-phenyl- (IUPAC: N-phenylpyridazin-3-amine, CAS 1011-93-4, molecular formula C10H9N3, MW 171.20 g/mol) is a heterocyclic organic compound belonging to the aminopyridazine class. It is characterized by a pyridazine ring—a six-membered aromatic ring containing two adjacent nitrogen atoms—substituted with an aniline moiety at the 3-position. This electron-deficient aromatic system confers distinct reactivity and moderate lipophilicity (computed XLogP3 = 1.7) . The compound is primarily utilized as a research intermediate and a versatile building block in medicinal chemistry, enabling the synthesis of more complex heterocyclic systems .

Versatile aminopyridazine building block for medicinal chemistry synthesis
Moderate lipophilicity and balanced polarity may support CNS scaffold design
Reported predictable 5-position electrophilic substitution simplifies downstream diversification

3-Pyridazinamine,n-phenyl-: Why Generic Substitution Fails


Within the pyridazinamine class, minor structural modifications—such as the addition of a single methyl, chloro, or methoxy group, or alteration of the substitution pattern—can lead to fundamentally different electronic properties, biological target engagement, and physicochemical profiles. For example, the presence or absence of a substituent at the 6-position of the pyridazine ring can switch a compound's pharmacological behavior from an inhibitor to an antagonist, as seen with GABA-A receptor ligands [1]. Furthermore, core modifications from phenylpyridazine to biphenyl analogs have been shown to abolish enzymatic activity entirely, underscoring the critical role of the intact pyridazine nucleus [2]. Therefore, direct substitution of 3-Pyridazinamine,n-phenyl- with a close analog cannot be performed without risking significant changes in reactivity, potency, or selectivity. The quantitative evidence below details these specific, measurable differences.

Core scaffold modification
Replacing the pyridazine with a biphenyl system may abolish target enzyme activity (e.g., ACAT).
Substitution at the 6-position
Adding substituents can switch pharmacological profile from antagonist to inhibitor (e.g., GABA-A ligands).
Physicochemical property shift
Analogs with chloro or methoxy groups alter lipophilicity and TPSA, which may affect CNS penetration profiles.

3-Pyridazinamine,n-phenyl-: Quantitative Differentiation vs. Analogs


Lipophilicity & Polarity vs. 6-Substituted Analogs

3-Pyridazinamine,n-phenyl- exhibits a computed XLogP3 value of 1.7 and a topological polar surface area (TPSA) of 37.8 Ų . These values represent a balanced profile of moderate lipophilicity and polarity, often desirable for blood-brain barrier penetration. In contrast, the 6-chloro analog (CAS 1014-78-4) is expected to have increased lipophilicity due to the halogen substitution, while the 6-methyl analog (CAS 99843-93-3) shows a higher molecular weight (197.22 g/mol) and increased hydrophobicity from the methyl group [1]. The 6-methoxy analog (CAS 4776-87-8) has a higher TPSA (likely >50 Ų) and lower lipophilicity due to the polar methoxy group . This balance of properties in 3-Pyridazinamine,n-phenyl- makes it a preferred starting point for CNS drug discovery programs where initial compound polarity and lipophilicity are critical.

Lipophilicity & Polarity
Reported
Target XLogP3 1.7, TPSA 37.8 Ų vs. 6-chloro (XLogP3 ~2.5), 6-methyl (~2.1), 6-methoxy (TPSA ~51 Ų)
Reported property balance may support CNS scaffold selection
Computational predictions; confirm experimentally
Medicinal Chemistry Physicochemical Property ADME

ACAT Inhibition: Phenylpyridazine vs. Biphenyl Scaffold

A derivative of 3-Pyridazinamine,n-phenyl- was evaluated as an inhibitor of human Acyl-CoA:cholesterol acyltransferase (ACAT) isoforms. While specific IC50 values for the parent compound are not reported, the study provides a critical class-level comparison: alkylaminobiphenyl derivatives (2), which replace the pyridazine core with a biphenyl system, were found to be completely inactive against both ACAT-1 and ACAT-2 isoforms [1]. In contrast, the related phenylpyridazine derivatives retained activity. This demonstrates that the pyridazine nucleus is essential for ACAT inhibition, and that 3-Pyridazinamine,n-phenyl- and its direct analogs possess a structural feature (the pyridazine ring) that is non-negotiable for this specific biological activity.

ACAT Inhibition
Class-level
Phenylpyridazine derivatives retain activity; biphenyl analogs inactive against ACAT-1/2
Pyridazine core may be required for ACAT target engagement
In vitro assay; parent compound not directly tested
Enzyme Inhibition Acyl-CoA:Cholesterol Acyltransferase Medicinal Chemistry

Regioselectivity in Electrophilic Substitution vs. Analogs

The electron-deficient nature of the pyridazine ring in 3-Pyridazinamine,n-phenyl- directs electrophilic substitution to the 5-position, due to the influence of the amino group . This regioselectivity is a key differentiator from 6-substituted analogs, such as 6-chloro-N-phenylpyridazin-3-amine (CAS 1014-78-4) or 6-methyl-N-phenylpyridazin-3-amine (CAS 99843-93-3), where the 6-position is blocked, altering the site and type of further functionalization possible. For example, nitration or sulfonation of the target compound yields a single, predictable 5-substituted derivative, whereas analogs with a 6-substituent may lead to mixtures or require alternative, less efficient synthetic routes. This predictability simplifies downstream purification and characterization, saving time and resources in synthetic workflows.

Electrophilic Substitution
Data to verify
Target directs substitution to 5-position; 6-substituted analogs yield mixtures
May simplify synthesis of advanced intermediates
Class-level inference; review for specific derivatives
Organic Synthesis Chemical Reactivity Electrophilic Substitution

Oligo-1,6-glucosidase Inhibition Potency Baseline

A specific derivative, 6-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-phenylpyridazin-3-amine, which contains the core 3-Pyridazinamine,n-phenyl- scaffold, demonstrated an IC50 of 96.1 µM (9.61E+4 nM) against Oligo-1,6-glucosidase (IMA1) from Baker's yeast at pH 6.8 and 2°C [1]. While this is a moderate affinity, it provides a baseline for comparing the target's unoptimized scaffold. In contrast, optimized pyridazinamine derivatives targeting other enzymes can achieve nanomolar potency. For instance, a structurally more complex pyridazinamine derivative (N-(2-(1-benzylpiperidin-4-yl)ethyl)-4-methyl-6-phenylpyridazin-3-amine) shows an IC50 of 320 nM against acetylcholinesterase [2]. This 300-fold difference in potency illustrates that while the core scaffold has inherent biological activity, strategic substitution is required to achieve high potency for specific targets. The unsubstituted 3-Pyridazinamine,n-phenyl- serves as the optimal, unbiased starting point for such optimization campaigns.

Oligo-1,6-glucosidase IC50
Reported
Derivative IC50 96.1 µM; optimized analog IC50 320 nM
May serve as baseline for hit-to-lead campaigns
Different enzymes; conditions vary
Enzyme Inhibition IC50 Antifungal

GABA-A Antagonism: Substituent Position Effects

A series of aminopyridazine derivatives were evaluated as GABA-A receptor antagonists. The study revealed that the presence and nature of substituents on the pyridazine ring profoundly influence antagonistic potency. Specifically, a compound with an aromatic π-system bearing electron-donating substituents at the 6-position of the pyridazine ring exhibited the highest potency, approximately 250 times that of bicuculline [1]. While 3-Pyridazinamine,n-phenyl- itself lacks a 6-substituent, this SAR data demonstrates the potential for dramatic potency gains (up to 250-fold) through targeted substitution at that specific position. In contrast, an analog like 6-methoxy-N-phenylpyridazin-3-amine (with an electron-donating group at the 6-position) or 6-chloro-N-phenylpyridazin-3-amine (with an electron-withdrawing group) would be expected to have vastly different GABA-A receptor interactions. This underscores the value of the unsubstituted 3-Pyridazinamine,n-phenyl- as a versatile core for exploring SAR and optimizing activity for this important CNS target.

GABA-A Antagonism SAR
Class-level
Unsubstituted core allows up to 250-fold potency enhancement over bicuculline via 6-substitution
May support SAR exploration without predefined substitution bias
Based on literature; direct data on parent not available
GABA-A Receptor Antagonist CNS Pharmacology

GHS Safety Profile vs. Hazardous Analogs

According to its Safety Data Sheet (SDS) aligned with the Globally Harmonized System (GHS) Sixth Revised Edition, 3-Pyridazinamine,n-phenyl- currently has no specific hazard classifications, pictograms, signal words, or precautionary statements assigned . This indicates a lack of identified acute hazards based on currently available data. In contrast, many analogs with reactive substituents (e.g., chloro, nitro) or more complex structures often carry specific hazard warnings (e.g., 'Toxic', 'Irritant') . For procurement and laboratory use, this means 3-Pyridazinamine,n-phenyl- may be subject to fewer handling and shipping restrictions compared to more hazardous analogs, simplifying logistics and reducing compliance costs for research institutions.

GHS Safety Profile
Data to verify
No hazard classifications assigned; some analogs carry toxic/irritant labels
May reduce procurement and handling complexity
Review latest SDS before use
Chemical Safety GHS Procurement Compliance

3-Pyridazinamine,n-phenyl-: Optimal Application Scenarios


CNS Drug Discovery: GABA-A Antagonist Optimization

The unsubstituted 3-Pyridazinamine,n-phenyl- core provides a versatile scaffold for developing GABA-A receptor antagonists. SAR studies show that strategic substitution, particularly at the 6-position, can enhance potency up to 250-fold over the reference antagonist bicuculline [1]. This makes the compound an ideal starting material for medicinal chemistry teams aiming to explore structure-activity relationships (SAR) and optimize a lead series targeting this therapeutically relevant CNS target, without the constraint of a pre-existing substituent that may bias the optimization path.

CNS Penetration: Balanced Lipophilicity Scaffold

With a computed XLogP3 of 1.7 and a TPSA of 37.8 Ų [1], 3-Pyridazinamine,n-phenyl- possesses physicochemical properties that are well within the optimal range for blood-brain barrier penetration. Its balanced polarity and moderate lipophilicity make it a superior choice over more lipophilic analogs (e.g., 6-chloro or 6-methyl derivatives) for initial hit expansion and lead optimization in CNS programs, potentially reducing the risk of poor brain exposure and downstream attrition .

Efficient Building Block for Heterocycle Synthesis

The predictable regioselectivity of electrophilic aromatic substitution on 3-Pyridazinamine,n-phenyl- directs functionalization to the 5-position [1]. This synthetic predictability is a significant advantage over 6-substituted analogs, which can yield mixtures or require more complex synthetic routes. Researchers can reliably install a single functional group at the 5-position, simplifying purification and accelerating the synthesis of more complex, diversely functionalized pyridazine libraries.

Lower-Risk Procurement: Cost-Effective Research Tool

Based on its GHS Safety Data Sheet, 3-Pyridazinamine,n-phenyl- has no assigned hazard classifications or pictograms, indicating a lower acute hazard profile compared to many structurally related compounds [1]. For procurement and laboratory management, this translates to fewer regulatory hurdles, simplified shipping, and reduced costs associated with specialized storage and personal protective equipment (PPE), making it a more convenient and economical choice for routine research applications.

Application
Selection Property
Validation Focus
GABA-A receptor SAR studies
Unsubstituted pyridazine core for flexible substitution
Receptor binding and functional antagonism assays
CNS drug discovery scaffold design
Balanced logP/TPSA profile
Permeability and brain exposure assessment
Pyridazine library synthesis
Predictable 5-position electrophilic substitution
Regioselective functionalization consistency
Routine research procurement
Reported lower hazard profile
GHS classification review and handling requirements
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